molecular formula C26H22F2N4O4 B4769140 [3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE

[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE

Cat. No.: B4769140
M. Wt: 492.5 g/mol
InChI Key: BIXCENKOYAHWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a benzodioxole moiety, a methylisoxazole ring, and a difluorobenzyl-substituted piperazine group.

Preparation Methods

One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions . These reactions are often carried out under mild conditions, using reagents like palladium acetate, triphenylphosphine, and potassium carbonate in solvents such as toluene or dimethylformamide.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the isoxazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, where halogenated reagents can replace hydrogen atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon and bases like sodium hydroxide.

Scientific Research Applications

[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety is known to interact with the active sites of enzymes, inhibiting their activity. The isoxazole ring can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex. The piperazine group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar compounds to [3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE include:

These compounds share structural similarities, such as the presence of the benzodioxole moiety, but differ in their functional groups and overall molecular architecture. The unique combination of the isoxazole and piperazine groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-[4-[(2,3-difluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N4O4/c1-15-11-18(22-24(30-36-25(22)29-15)16-5-6-20-21(12-16)35-14-34-20)26(33)32-9-7-31(8-10-32)13-17-3-2-4-19(27)23(17)28/h2-6,11-12H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXCENKOYAHWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC4=C(C=C3)OCO4)C(=O)N5CCN(CC5)CC6=C(C(=CC=C6)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 5
Reactant of Route 5
[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 6
Reactant of Route 6
[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.